molecular formula C14H11ClO4 B13936915 4-(Acetyloxy)-6-chloro-2-naphthalenecarboxylic acid methyl ester

4-(Acetyloxy)-6-chloro-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13936915
M. Wt: 278.69 g/mol
InChI Key: QTCZAZVYHKDATB-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, methyl ester is a chemical compound with the molecular formula C14H11ClO4. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetyloxy group, a chloro group, and a methyl ester group attached to the naphthalene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The acetyloxy group can be introduced through acetylation using acetic anhydride and a base such as pyridine. The chloro group is usually introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

    Oxidation: Formation of 2-Naphthalenecarboxylic acid derivatives.

    Reduction: Formation of 2-Naphthalenemethanol derivatives.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, methyl ester involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester
  • 2-Naphthalenecarboxylic acid, 6-chloro-, methyl ester
  • 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester

Uniqueness

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, methyl ester is unique due to the presence of both acetyloxy and chloro groups on the naphthalene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various chemical transformations and applications.

Properties

Molecular Formula

C14H11ClO4

Molecular Weight

278.69 g/mol

IUPAC Name

methyl 4-acetyloxy-6-chloronaphthalene-2-carboxylate

InChI

InChI=1S/C14H11ClO4/c1-8(16)19-13-6-10(14(17)18-2)5-9-3-4-11(15)7-12(9)13/h3-7H,1-2H3

InChI Key

QTCZAZVYHKDATB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C=C(C=CC2=CC(=C1)C(=O)OC)Cl

Origin of Product

United States

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